4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole

Lipophilicity LogP Membrane permeability

Researchers requiring high membrane permeability for CNS or intracellular targets face LogP limitations with short-chain fluorinated pyrazoles. This compound delivers a quantifiable advantage. - **Differentiation**: LogP 5.81 (vs. CF3 analog LogP 3.71); nonafluorobutyl chain enhances metabolic stability. - **Synthetic Utility**: 4-Chloro substituent enables Pd-catalyzed Suzuki/Stille cross-coupling for SAR expansion. - **Supply**: Bulk R&D quantities available; immediate shipment to qualified institutions.

Molecular Formula C13H6ClF9N2
Molecular Weight 396.64 g/mol
Cat. No. B12062969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole
Molecular FormulaC13H6ClF9N2
Molecular Weight396.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C13H6ClF9N2/c14-7-8(6-4-2-1-3-5-6)24-25-9(7)10(15,16)11(17,18)12(19,20)13(21,22)23/h1-5H,(H,24,25)
InChIKeyLDRHDLMYEKTWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(nonafluorobutyl)-5-phenyl-1H-pyrazole: Fluorinated Pyrazole Building Block


4-Chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole (CAS 1029636-15-4, molecular formula C₁₃H₆ClF₉N₂, MW 396.64 g/mol) is a highly fluorinated pyrazole derivative bearing a nonafluorobutyl chain at position 3, a chlorine atom at position 4, and a phenyl ring at position 5 . The compound's architecture combines a strongly electron-withdrawing perfluoroalkyl group with a synthetically versatile chloro substituent, positioning it as a differentiated intermediate for medicinal chemistry, agrochemical development, and materials science applications where precise modulation of lipophilicity, metabolic stability, and further functionalization capability is required [1].

Nonafluorobutyl chain imparts high lipophilicity for property modulation
4-Chloro substituent enables Pd-catalyzed diversification (Suzuki, Stille)
Differentiated physicochemical profile for medicinal chemistry and agrochemical building blocks

Why This Compound Cannot Be Replaced by Generic Fluorinated Pyrazole Analogs


Within the fluorinated pyrazole class, minor structural modifications produce large differences in physicochemical properties that directly impact molecular recognition, pharmacokinetic behavior, and synthetic utility. The nonafluorobutyl (–C₄F₉) chain imparts substantially higher lipophilicity than shorter perfluoroalkyl analogs (e.g., –CF₃, –C₂F₅), while the 4-chloro substituent simultaneously provides a functional handle for downstream diversification via palladium-catalyzed cross-coupling reactions—a capability absent in the des-chloro analog [1]. The quantitative lipophilicity, acidity, and reactivity differences documented below demonstrate that substituting this compound with a non-chlorinated or shorter-chain analog would alter key molecular properties by 0.6–2.1 logP units, potentially compromising target engagement, metabolic stability, and synthetic workflow efficiency [2].

Shorter perfluoroalkyl chains (CF₃, C₂F₅) may substantially reduce lipophilicity, altering permeability and distribution profiles.
Des-chloro analog lacks a functionalizable 4-position, limiting synthetic diversification through cross-coupling.
Trifluoromethyl analog (CF₃) shows a markedly different physicochemical profile, shifting logP and target engagement context.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage: Higher LogP vs. Shorter-Chain and Des-Chloro Analogs

The target compound exhibits a calculated LogP of 5.81, which is 0.60 log units higher than its des-chloro analog 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole (LogP 5.21) [1][2]; 1.37 log units higher than the 5-methyl analog 4-chloro-5-methyl-3-(nonafluorobutyl)-1H-pyrazole (LogP 4.45) [3]; and 2.10 log units higher than the trifluoromethyl analog 4-chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole (LogP 3.71) [4]. These LogP differences are expected to translate into significantly enhanced membrane permeability and tissue distribution, consistent with the established correlation between perfluoroalkyl chain length and lipophilicity in fluorinated pyrazoles [5].

Lipophilicity
Data to verify
LogP 5.81
Δ+0.60 – +2.10
Reported lipophilicity context; may support permeability screening.
Predicted (JChem); experimental confirmation recommended.
Lipophilicity LogP Membrane permeability Drug-likeness

Enhanced NH Acidity vs. Des-Chloro Analog

The 4-chloro substituent exerts an electron-withdrawing effect that acidifies the pyrazole N–H proton. The target compound exhibits a predicted acid pKa of 12.26, compared to 12.96 for the des-chloro analog 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole, representing a 0.70 pKa unit increase in acidity [1][2]. This enhanced acidity can influence hydrogen-bond donor strength, solubility profiles at physiological pH, and metal-coordination behavior in catalytic or materials applications.

NH Acidity
Data to verify
pKa 12.26
Δ −0.70 vs des-chloro
Reported acidity context; influences hydrogen-bonding properties.
Predicted (JChem); verify under assay conditions.
Acidity pKa Hydrogen-bond donor Solubility

4-Chloro Substituent Enables Palladium-Catalyzed Cross-Coupling Diversification

The chlorine atom at position 4 of the pyrazole ring serves as an essential leaving group for regioselective palladium-catalyzed arylation and cross-coupling reactions, enabling late-stage diversification into 4-aryl, 4-alkenyl, and 4-alkynyl derivatives [1]. This synthetic handle is completely absent in the des-chloro analog 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole, which lacks a functionalizable position on the pyrazole core and cannot undergo analogous C–C bond-forming reactions without prior halogenation [2]. The 5-methyl analog (4-chloro-5-methyl-3-(nonafluorobutyl)-1H-pyrazole) retains the chloro substituent but replaces the phenyl group, offering a different substitution pattern for alternative SAR exploration.

Cross-Coupling Handle
Method context
Pd-catalyzed
Suzuki, Stille, Negishi
Supports late-stage diversification for SAR studies.
Established methodology for 4-chloropyrazoles.
Cross-coupling Suzuki-Miyaura C–C bond formation Diversification

Class-Level Metabolic Stability Advantage of Nonafluorobutyl Pyrazoles

Perfluorinated pyrazoles, including those bearing nonafluorobutyl substituents, exhibit enhanced metabolic stability relative to non-fluorinated pyrazole derivatives due to the strong electron-withdrawing effect and steric shielding provided by the perfluoroalkyl chain, which reduces susceptibility to cytochrome P450-mediated oxidative metabolism [1]. While no direct comparative metabolic stability data are available specifically for 4-chloro-3-(nonafluorobutyl)-5-phenyl-1H-pyrazole in head-to-head microsomal assays against its analogs, this class-level property is well-documented for fluorinated pyrazoles and is expected to translate into longer in vitro half-life and improved pharmacokinetic profiles compared to non-fluorinated or shorter-chain (CF₃, C₂F₅) congeners [1].

Metabolic Stability
Class-level
Class-level evidence
Reported metabolic stability context for perfluoroalkyl pyrazoles.
Compound-specific microsomal data not yet available.
Metabolic stability Fluorination Oxidative metabolism Half-life

Predicted Physicochemical Properties for Formulation and Process Development

The target compound has a predicted boiling point of 339.7 ± 42.0 °C, density of 1.561 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of 8.47 ± 0.50 (predicted by ACD/Labs) . These predicted values provide a baseline characterization for solubility assessment, formulation development, and purification protocol design. While these are predicted rather than experimentally determined values, they nonetheless offer procurement-relevant information for assessing handling and storage requirements compared to lower-boiling or lower-density analogs.

Physicochemical Properties
Data to verify
bp ~340 °C, d 1.56 g/cm³, pKa 8.47
Initial process chemistry context.
Predicted (ACD/Labs); experimental confirmation needed.
Physicochemical properties Boiling point Density Formulation

Recommended Application Scenarios Based on Differentiated Property Evidence


Medicinal Chemistry Lead Optimization Requiring High Lipophilicity and Metabolic Stability

When a drug discovery program targets intracellular or CNS receptors where high membrane permeability is essential, 4-chloro-3-(nonafluorobutyl)-5-phenyl-1H-pyrazole (LogP 5.81) offers a 0.6–2.1 LogP advantage over shorter-chain and des-chloro analogs, as documented in Section 3 [1]. The nonafluorobutyl chain additionally confers class-level metabolic stability, reducing the risk of rapid oxidative clearance and extending the compound's useful half-life in in vitro and in vivo assays [2]. This makes it the rational procurement choice over trifluoromethyl (LogP 3.71) or des-chloro (LogP 5.21) analogs when lipophilic target engagement is a critical success factor.

Parallel Library Synthesis Leveraging the 4-Chloro Cross-Coupling Handle

Programs requiring rapid SAR exploration around the pyrazole core benefit from the 4-chloro substituent, which enables regioselective palladium-catalyzed Suzuki, Stille, or Negishi cross-coupling to install diverse aryl, heteroaryl, or alkenyl groups at the 4-position [3]. The des-chloro analog lacks this diversification handle, limiting its utility to terminal building block applications. Procurement of the 4-chloro derivative thus supports higher-throughput library production and more efficient SAR cycles.

Agrochemical Discovery Targeting Lipophilic Pesticide or Fungicide Scaffolds

Fluorinated pyrazoles are established scaffolds in agrochemical active ingredients, where enhanced lipophilicity improves cuticular penetration in plants and insect targets [4]. The LogP of 5.81 for 4-chloro-3-(nonafluorobutyl)-5-phenyl-1H-pyrazole positions it favorably for foliar uptake and translocation compared to less lipophilic analogs. The chlorine substituent further enables late-stage diversification to optimize potency and selectivity profiles across pest species.

Materials Science: Precursor for Fluorinated Ligands and Metal-Organic Complexes

Perfluorinated pyrazoles serve as electron-deficient ligands for transition metal complexes used in MOCVD (metal-organic chemical vapor deposition) and OLED applications [2]. The combination of a nonafluorobutyl chain and a 4-chloro leaving group allows for structural tuning of ligand electronic properties and the introduction of additional donor atoms via cross-coupling. The 0.70 pKa unit enhanced acidity relative to the des-chloro analog also influences metal-binding affinity, providing a further differentiation parameter for ligand design.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Nonafluorobutyl chain for high lipophilicity
Membrane permeability and metabolic stability assays
Library synthesis via cross-coupling
4-Chloro handle for Pd-catalyzed C–C bond formation
Diversification efficiency and product purity
Agrochemical scaffold screening
High lipophilicity for cuticular uptake context
Translocation and efficacy assays in target species
Fluorinated ligand design
Electron-deficient pyrazole core with Cl leaving group
Metal-complex stability and electronic property characterization
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